molecular formula C13H15NO4 B14060865 (E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14060865
M. Wt: 249.26 g/mol
InChI Key: RKKWBLWGQGHQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method is the condensation reaction between 2-amino-5-(3-methoxy-3-oxopropyl)benzaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, modifying biological pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 3-Amino-5-methylisoxazole

Uniqueness

(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[2-amino-5-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)7-3-9-2-5-11(14)10(8-9)4-6-12(15)16/h2,4-6,8H,3,7,14H2,1H3,(H,15,16)

InChI Key

RKKWBLWGQGHQLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)N)C=CC(=O)O

Origin of Product

United States

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